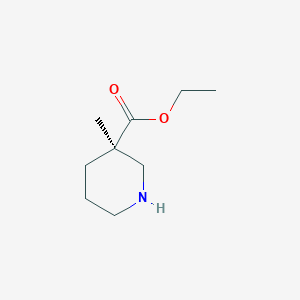

(R)-Ethyl 3-methylpiperidine-3-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl (3R)-3-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNANFKKPVLUIBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrol in Piperidine 3 Carboxylate Synthesis

Strategies for Asymmetric Synthesis of Chiral Piperidine-3-carboxylates

The creation of enantiomerically enriched 3-substituted piperidines is a significant challenge in synthetic chemistry. rsc.orgnih.gov Traditional methods often involve lengthy sequences or resolution of racemic mixtures. nih.gov Consequently, the development of general and efficient asymmetric routes is of high importance. Catalytic methods, which can generate chirality from achiral precursors using a small amount of a chiral catalyst, represent the forefront of this endeavor. These strategies include various metal-catalyzed transformations that construct or functionalize the piperidine (B6355638) ring with high levels of enantio- and diastereocontrol. researchgate.net

Modern synthetic chemistry provides several powerful catalytic tools for the asymmetric synthesis of piperidine derivatives. These methods often employ transition metal catalysts to facilitate ring formation or functionalization with high stereocontrol. The following sections detail specific, cutting-edge catalytic systems relevant to the synthesis of chiral piperidine-3-carboxylates.

Iridium catalysis has emerged as a powerful tool for the stereoselective synthesis of complex piperidine structures. One notable strategy involves an iridium-catalyzed cyclocondensation of amino alcohols with aldehydes. This modular approach allows for the construction of diverse 3,4-disubstituted piperidines. acs.org The reaction proceeds through a sequential cascade involving the formation of an enamine intermediate from the aldehyde, followed by an intramolecular allylic substitution. The resulting intermediate is then reduced in situ to furnish the final piperidine product. A key advantage of this method is its high enantiospecificity, where the stereochemistry of the starting amino alcohol is effectively transferred to the product, alongside good diastereoselectivity. acs.org This methodology is tolerant of a broad range of functional groups, providing access to a variety of piperidine derivatives that can be further functionalized. acs.org The use of enantiomeric iridium catalysts can also act as a "configurational switch," allowing for the selective synthesis of different stereoisomers of vinylpiperidine building blocks. acs.org

The direct reduction of substituted pyridines is an atom-economical route to piperidines. A significant advancement in this area is the use of borane-catalyzed hydroboration/hydrogenation cascades. Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been identified as a highly effective catalyst for this transformation. nih.govnih.gov This method is particularly efficient for the reduction of 2,3-disubstituted pyridines, yielding the corresponding cis-piperidines with high diastereoselectivity and in high yields. nih.govbeilstein-journals.org

The reaction cascade begins with the hydroboration of the pyridine (B92270) ring using a hydroborane reagent like pinacolborane (HBpin), followed by hydrogenation with H₂ gas. nih.gov Mechanistic studies suggest a "frustrated Lewis pair" mechanism where the pyridine substrate and the resulting piperidine product sequentially act as bases in cooperation with the Lewis acidic B(C₆F₅)₃ catalyst to activate molecular hydrogen. nih.gov A major advantage of this metal-free approach is its exceptional functional group tolerance, which is often a challenge for traditional transition-metal-catalyzed hydrogenations. nih.govacs.org

| Substrate (Pyridine Derivative) | Catalyst | Reductant | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 2,3-Diphenylpyridine | 10 mol% B(C₆F₅)₃ | 1.2 eq. HBpin, 3 MPa H₂ | 94 | >95:5 | nih.gov |

| 2-Phenyl-3-methylpyridine | 10 mol% B(C₆F₅)₃ | 1.2 eq. HBpin, 3 MPa H₂ | 92 | >95:5 | nih.gov |

| Methyl 2-phenylnicotinate | 10 mol% B(C₆F₅)₃ | 1.2 eq. HBpin, 3 MPa H₂ | 89 | >95:5 | nih.gov |

| 3-Chloro-2-phenylpyridine | 10 mol% B(C₆F₅)₃ | 1.2 eq. HBpin, 3 MPa H₂ | 85 | >95:5 | nih.gov |

Copper-catalyzed reactions offer a powerful avenue for the asymmetric synthesis of piperidines, including methods that proceed via radical intermediates. A notable example is the catalytic, enantioselective δ-C–H cyanation of acyclic amines, which provides access to chiral δ-amino nitriles, key precursors for chiral piperidines. This transformation effectively interrupts the classic Hofmann-Löffler-Freytag (HLF) reaction pathway.

The process is enabled by a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) by an N-centered radical. This radical relay mechanism allows for the selective installation of a cyanide group at the δ-position of the amine substrate. The chirality is controlled by the copper catalyst, which is involved in the crucial C-C bond-forming event, thereby preventing a racemic background reaction. The resulting enantioenriched δ-amino nitriles can then be converted into a variety of chiral piperidines, demonstrating a novel (5+1) synthetic strategy for this important heterocycle. This method showcases how harnessing radical-mediated, remote C-H functionalization can be a powerful strategy for the asymmetric synthesis of complex molecules.

Photoredox catalysis has recently emerged as a mild and powerful platform for generating radical intermediates and forging challenging chemical bonds. This technology enables the synthesis of complex heterocyclic structures like piperidines under visible light irradiation. One such strategy involves the intramolecular cyclization of aryl radicals onto pendant olefins. beilstein-journals.org For example, linear aryl halide precursors can be converted into spirocyclic piperidines using a strongly reducing organic photoredox catalyst in the presence of a sacrificial reductant like Hünig's base. beilstein-journals.org

Upon photoexcitation, the catalyst initiates a single-electron transfer to the aryl halide, generating an aryl radical. This radical then undergoes a regioselective 6-exo-trig cyclization onto an olefin tethered to the molecule, forming the piperidine ring. The resulting alkyl radical is then terminated by a hydrogen atom transfer (HAT) to yield the final product. beilstein-journals.org A key feature of this approach is the ability to control regioselectivity. By carefully choosing the HAT agent and reaction conditions, it is possible to favor the formation of the 6-endo cyclization product over the kinetically preferred 5-exo product, providing a valuable tool for constructing different ring systems. nih.gov This metal-free approach operates under mild conditions and avoids the use of toxic reagents often associated with traditional radical chemistry. beilstein-journals.org

Palladium catalysis provides a versatile method for constructing piperidine rings through the reductive cyclization of carefully designed precursors. One effective strategy is the diastereoselective reductive cyclization of amino acetals that are prepared via a nitro-Mannich reaction. This two-step sequence allows for excellent control over the final stereochemistry of the piperidine product.

In the first step, a diastereoselective nitro-Mannich reaction between a functionalized acetal (B89532) and an imine establishes the key stereocenters in the acyclic precursor. This initial stereochemistry is then preserved during the second step, which involves a palladium-catalyzed reductive cyclization. The reduction of the nitro group to an amine, followed by intramolecular cyclization, proceeds with high fidelity, translating the stereochemical information of the intermediate into the final heterocyclic product. This method is particularly useful for synthesizing piperidines with multiple contiguous stereocenters.

Catalytic Asymmetric Approaches

Copper(II)-Catalyzed Enantioselective Cyanidation of Amines

A notable approach to chiral piperidines involves the enantioselective cyanidation of amines catalyzed by a chiral copper(II) complex. This method, developed by Nagib and colleagues, utilizes a chiral copper(II) catalyst to facilitate the cyanidation of fluoro-substituted amines. The resulting aminonitriles are then subjected to cyclization to form the chiral piperidine ring. mdpi.com This process establishes the key stereocenter in the initial cyanidation step, which is then carried through to the final heterocyclic product. The cyclization of the aminonitrile intermediate is typically achieved using a reducing agent like Diisobutylaluminium hydride (DIBAL-H). mdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to understand the origins of enantioselectivity in similar copper(II)-catalyzed reactions, such as intramolecular aminooxygenation of alkenes. These studies suggest that the stereochemical outcome is determined by the geometry of a seven-membered cyclization transition state, which can adopt either a chair-like or boat-like conformation depending on the enantiomer being formed. nih.gov

| Catalyst System | Substrate Type | Key Features | Stereoselectivity | Ref |

| Chiral Copper(II) catalyst | Fluorosubstituted amines | Enantioselective cyanidation followed by cyclization | High enantioselectivity | mdpi.com |

| Cu(R,R)-Ph-box2 | N-sulfonyl-2-allylanilines | DFT study of related aminooxygenation | N/A (Computational) | nih.gov |

Diastereoselective Cyclization Reactions

SN2-Reaction Mediated Alkene Cyclization with Memory of Chirality

A powerful strategy for synthesizing piperidines with adjacent stereocenters involves an intramolecular SN2' cyclization that proceeds with a "memory of chirality" (MOC). mdpi.com This method, presented by Kim and coworkers, utilizes α-amino ester enolates which undergo cyclization to yield piperidine derivatives with vicinal quaternary-tertiary stereocenters. nih.govresearchgate.net The remarkable aspect of this reaction is its ability to transfer the chirality from the starting material to the product with high fidelity, achieving excellent diastereo- and enantioselectivity. nih.govresearchgate.net

The mechanism relies on the generation of a chiral enolate that maintains its stereochemical information during the subsequent intramolecular nucleophilic attack on an allylic system. nih.gov Density Functional Theory (DFT) calculations have provided a rationale for the high degree of chirality preservation, attributing it in part to the Thorpe-Ingold effect, which facilitates the cyclization. nih.govresearchgate.net This methodology offers a direct route to stereochemically complex piperidine moieties from chiral α-amino esters. nih.gov

| Reaction Type | Key Principle | Substrate | Outcome | Ref |

| Intramolecular SN2' Cyclization | Memory of Chirality (MOC) | α-Amino ester enolates | Piperidines with vicinal quaternary-tertiary stereocenters; Excellent diastereo- and enantioselectivity | nih.govresearchgate.net |

Radical-Mediated Amine Cyclization via Cobalt(II) Catalysis

Radical cyclizations offer a distinct approach to piperidine synthesis. A method developed by de Bruin and colleagues employs a cobalt(II) catalyst to mediate the intramolecular cyclization of linear amino-aldehydes. mdpi.comnih.gov This radical-based transformation is effective for producing a variety of piperidines and related pyrrolidones in good yields. mdpi.comnih.gov

| Catalyst | Substrate | Key Features | Potential By-product | Ref |

| Cobalt(II) complex | Linear amino-aldehydes | Radical intramolecular cyclization | Linear alkene via 1,5-H-transfer | mdpi.comnih.gov |

Carbenium Ion-Induced Cyclization of Alkynes

The cyclization of alkynes induced by a carbenium ion represents another route to substituted piperidines. Saikia and coworkers demonstrated that ferric chloride (FeCl₃) can act as a dual-purpose reagent, serving as both a Lewis acid to generate the carbenium ion and as a nucleophile. nih.gov This method is particularly suited for creating N-heterocycles that feature alkylidene moieties. nih.gov

A significant feature of this reaction is its stereoselectivity. nih.gov The cyclization is E-selective for the formation of piperidines, while it yields Z-selective products for pyrrolidines. nih.gov The authors suggest that this stereochemical outcome is dictated by the trajectory of the chloride ion's attack on the intermediate. nih.gov

| Reagent | Substrate | Product Feature | Stereoselectivity | Ref |

| Ferric chloride (FeCl₃) | Alkynes | Alkylidene moiety | E-selective for piperidines | nih.gov |

Radical Cyclization of Haloalkynes

Takahashi and team developed a radical cyclization method using haloalkynes to synthesize five- and six-membered nitrogen-containing heterocycles, including piperidines. nih.gov The reactivity of the substrate and the stereoselectivity of the cyclization are influenced by the nature of the halogen atom attached to the triple bond. nih.gov For instance, substituting the halogen with a phenyl group resulted in an E/Z ratio of 5:1, highlighting the electronic and steric influence of substituents on the reaction outcome. nih.gov This method provides a versatile entry into variously substituted piperidines through a radical-mediated pathway.

| Reaction Type | Substrate | Key Influencing Factor | Observed Selectivity | Ref |

| Radical Cyclization | Haloalkynes | Halogen at the triple bond | E/Z ratio of 5:1 with phenyl substituent | nih.gov |

Diastereoselective Reductive Cyclization of Amino Acetals from Nitro-Mannich Reactions

A highly effective strategy for constructing stereochemically defined piperidines involves a two-step sequence starting with a diastereoselective nitro-Mannich reaction. nih.govresearchgate.net This initial step, which couples functionalized acetals and imines, establishes the crucial stereocenters in the acyclic precursor. researchgate.net The resulting β-nitro-amines, formed with good to excellent diastereoselectivity (70:30 to >95:5), are then subjected to a reductive cyclization. researchgate.netucl.ac.uk

This cyclization, often carried out with reagents like Boron trifluoride etherate (BF₃·OEt₂) and Triethylsilane (Et₃SiH), proceeds with retention of the stereochemistry established in the Mannich reaction. researchgate.net This robust sequence allows for the synthesis of functionalized piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions, yielding stereochemically pure products after purification. researchgate.netucl.ac.uk The versatility of the nitro-Mannich reaction makes it a cornerstone for the asymmetric synthesis of complex piperidine structures. nih.govnih.gov

| Method | Key Steps | Stereocontrol | Outcome | Ref |

| Nitro-Mannich / Reductive Cyclization | 1. Diastereoselective nitro-Mannich reaction 2. Reductive cyclization | Stereochemistry set in the Mannich step and retained during cyclization | Stereochemically pure piperidines with 3 contiguous stereocenters | nih.govresearchgate.netucl.ac.uk |

Oxidative Amination of Non-Activated Alkenes via Gold(I) Catalysis

A modern approach to synthesizing substituted piperidines involves the oxidative amination of non-activated alkenes. This method facilitates the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.govresearchgate.net The reaction is catalyzed by a gold(I) complex, which activates the alkene for nucleophilic attack. An iodine(III) compound is typically employed as the oxidizing agent. nih.govresearchgate.net

The general mechanism involves the activation of the alkene by the gold(I) catalyst, making it susceptible to intramolecular attack by a tethered nitrogen nucleophile (such as a carbamate (B1207046) or sulfonamide). This cyclization, often a 6-exo-trig process for piperidine formation, generates an alkyl-gold intermediate. The subsequent oxidation and reaction with a nucleophile (e.g., from the solvent or an additive) introduces the second functional group, completing the oxidative amination. This strategy represents a powerful tool for building complex piperidine structures from simple alkenyl amine precursors. nih.govnih.gov

Intramolecular Cyclization of Alkene Group-Bearing Amides by Hydride Transfer

The intramolecular cyclization of amides bearing a tethered alkene group can be achieved through a hydride transfer/cyclization cascade. This method provides a pathway to substituted piperidines by forming two new C-N bonds in a sequential process. nih.gov One notable example utilizes an iridium(III) catalyst in a "hydrogen borrowing" annulation of diols. nih.gov The mechanism involves the catalyst first oxidizing a hydroxyl group, which then participates in an intermolecular amination. This is followed by an intramolecular amination and subsequent imine reduction via hydrogen transfer, also mediated by the metal catalyst. nih.gov This cascade approach is advantageous for its atom economy and its ability to construct the piperidine ring from acyclic precursors in a single, stereoselective operation. nih.gov Another strategy involves a one-pot synthesis of piperidin-4-ols through a sequential gold-catalyzed cyclization of an amide, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov

Precursor Chemistry and Intermediate Transformations

The choice of starting materials and the strategic transformation of intermediates are fundamental to the successful synthesis of complex targets like (R)-Ethyl 3-methylpiperidine-3-carboxylate.

Derivatization from Pyridine Precursors

Pyridine and its derivatives are common and versatile precursors for the synthesis of piperidines. nih.gov A robust method involves a three-step sequence starting from pyridine: partial reduction, rhodium-catalyzed asymmetric carbometalation, and a final reduction. nih.gov

Initially, the pyridine is activated and partially reduced to a more reactive dihydropyridine (B1217469) intermediate, often protected as a carbamate (e.g., phenyl carbamate). nih.gov The crucial step is a highly regio- and enantioselective rhodium-catalyzed carbometalation, which functions as an asymmetric reductive Heck reaction. This reaction couples the dihydropyridine with aryl, heteroaryl, or vinyl boronic acids to create a 3-substituted tetrahydropyridine (B1245486) with excellent enantioselectivity. nih.gov The final step involves the reduction of the remaining double bond and deprotection to yield the enantioenriched 3-substituted piperidine. nih.gov This approach is notable for its broad functional group tolerance and scalability. nih.gov

A more general and historically significant method is the direct hydrogenation of the pyridine ring using transition metal catalysts, although this often requires harsh conditions. nih.gov Recent advancements have led to the development of more sophisticated catalysts, including ruthenium and nickel silicide heterogeneous catalysts, for diastereoselective cis-hydrogenation of substituted pyridines under milder conditions. nih.gov

Table 1: Rh-Catalyzed Asymmetric Synthesis of a 3-Substituted Tetrahydropyridine from a Dihydropyridine Precursor nih.gov

| Entry | Deviation from Optimal Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | None (Optimal) | 81 | 96 |

| 2 | <1 M concentration | Poor conversion | - |

| 3 | Chiral diene-based ligand | Poor reactivity | - |

| 4 | Ferrocene-based ligand | Poor reactivity | - |

| 5 | Other C₂-symmetric bisphosphine ligand | Lower yields | - |

Optimal Conditions: [Rh(cod)(OH)]₂, (S)-Segphos ligand, aq. CsOH, in a THP:toluene:H₂O (1:1:1) solvent mixture at 70 °C.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

In the context of piperidine synthesis, a chiral auxiliary can be attached to an acyclic precursor. Subsequent cyclization reactions are then directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer of the piperidine product in preference to others. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation to form an enolate followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereocenters on the pseudoephedrine backbone. wikipedia.org Another widely used class of auxiliaries are the Evans oxazolidinones, which are particularly effective in directing stereoselective alkylation and aldol (B89426) reactions of the N-acylated substrate. wikipedia.org

While not a classical auxiliary, the use of a chiral starting material, such as a homochiral epoxide, serves a similar purpose. In one synthetic approach to chiral piperidines, the ring opening of a chiral epoxide with a hydroxylamine (B1172632) derivative, followed by a reverse-Cope cyclization, yields diastereomeric piperidine N-oxides. thieme-connect.com The stereochemistry of the final piperidine is dictated by the chirality of the initial epoxide. thieme-connect.com

Optimization of Reaction Conditions for Enantiopure this compound

Achieving high enantiopurity in the synthesis of a specific target like this compound requires meticulous optimization of reaction parameters. Solvent and temperature are among the most critical factors that influence the stereochemical outcome of a reaction.

Solvent Effects and Temperature Control

The choice of solvent can dramatically influence the diastereoselectivity or enantioselectivity of a cyclization reaction by affecting the stability of transition states. In a reverse-Cope cyclization used to produce chiral piperidines, the diastereomeric ratio of the product was found to be highly solvent-dependent. thieme-connect.com For example, changing the solvent from methanol (B129727) to chloroform (B151607) or acetonitrile (B52724) can alter the ratio of diastereomers formed. thieme-connect.com

Temperature also plays a crucial role in stereocontrol. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. In a one-pot synthesis of piperidin-4-ols, it was observed that while reactions involving certain aromatic amides required ambient temperature to proceed to completion, this resulted in low diastereoselectivities. nih.gov In contrast, for aliphatic amides, conducting the reduction step at -40 °C was key to achieving excellent diastereoselectivity. nih.gov Similarly, in the rhodium-catalyzed synthesis of 3-piperidines, a reaction temperature of 70 °C was found to be optimal, with deviations leading to lower yields and selectivity. nih.gov

Table 2: Effect of Solvent and Temperature on Stereoselectivity in Piperidine Synthesis

| Reaction Type | Substrate Type | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| Reverse-Cope Cyclization | Unsaturated Hydroxylamine | Methanol | Reflux | 2.5 : 1 dr | thieme-connect.com |

| Reverse-Cope Cyclization | Unsaturated Hydroxylamine | Chloroform | Reflux | 1.4 : 1 dr | thieme-connect.com |

| Rh-catalyzed Carbometalation | Dihydropyridine | THP:Toluene:H₂O | 70 | 96% ee | nih.gov |

| One-pot Cyclization/Reduction | Aliphatic Amide | CH₂Cl₂ | -40 | Excellent dr | nih.gov |

| One-pot Cyclization/Reduction | Aromatic Amide | CH₂Cl₂ | Ambient | Low dr | nih.gov |

dr = diastereomeric ratio; ee = enantiomeric excess

Catalyst Loading and Ligand Design

The efficiency and stereoselectivity of catalytic asymmetric reactions are profoundly influenced by the nature of the catalyst, the structure of the chiral ligand, and the catalyst loading. In the context of synthesizing 3-substituted piperidines, particularly those with a quaternary stereocenter like this compound, these parameters are of paramount importance. Research in this area has largely focused on transition metal catalysis, with rhodium and palladium complexes being at the forefront.

Catalyst Loading and Its Impact on Reaction Efficiency

Catalyst loading, typically expressed in mole percent (mol%) relative to the substrate, is a critical factor that balances reaction rate, yield, and cost-effectiveness. While lower catalyst loadings are economically and environmentally desirable, a sufficient amount of the active catalytic species is necessary to drive the reaction to completion in a reasonable timeframe and to overcome any catalyst deactivation pathways.

In the asymmetric synthesis of 3-substituted piperidines, studies have shown that catalyst loading can significantly affect the conversion of the starting material. For instance, in rhodium-catalyzed asymmetric additions to pyridine derivatives, it has been observed that for certain less reactive substrates, increasing the catalyst loading is necessary to achieve good conversion. While a standard loading of 3 mol% of a rhodium precursor might be sufficient for many substrates, more challenging transformations may require a higher loading of up to 10 mol% to drive the reaction to completion.

Ligand Design for Stereocontrol

The chiral ligand is the heart of the asymmetric catalyst, responsible for creating a chiral environment around the metal center that directs the stereochemical outcome of the reaction. The design of effective ligands often involves a systematic variation of their steric and electronic properties to achieve high enantioselectivity.

In the realm of synthesizing chiral piperidines, a variety of ligand classes have been explored. These include bidentate phosphines, phosphoramidites, and pyridine-oxazoline (PyOx) type ligands. The choice of ligand is often substrate-dependent, and a screening process is typically necessary to identify the optimal ligand for a specific transformation.

For the synthesis of 3,3-disubstituted piperidines, which possess a challenging all-carbon quaternary stereocenter, the development of effective chiral ligands is particularly crucial. Palladium-catalyzed asymmetric conjugate addition reactions have shown promise in this area. Studies have revealed that chiral pyridine-oxazoline (PyOx) ligands are particularly effective when complexed with a palladium source. In contrast, other common chiral ligands like bisoxazolines and sparteine (B1682161) did not yield active catalysts under similar conditions. orgsyn.org

A rhodium-catalyzed asymmetric [2+2+2] cycloaddition strategy has also been developed to access polysubstituted piperidines. In this approach, a screening of various phosphoramidite (B1245037) ligands was conducted to optimize the enantioselectivity of the reaction. The results highlighted that the electronic properties of the ligand play a crucial role in the reaction's success. An electron-withdrawing phosphoramidite ligand, CKphos, was identified as the most effective, leading to the desired product in high yield and excellent enantioselectivity. nih.gov

The following interactive table summarizes the findings from a ligand screening study for a rhodium-catalyzed asymmetric cycloaddition reaction to form a substituted piperidine precursor.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | TADDOL-based phosphoramidite A | - | - |

| 2 | TADDOL-based phosphoramidite B | low | - |

| 3 | TADDOL-based phosphoramidite C | low | - |

| 4 | Guiphos B1 (BINOL-based) | - | low |

| 5 | CKphos (electron-withdrawing) | 77 | 94 |

This table illustrates the impact of different phosphoramidite ligands on the yield and enantioselectivity of a rhodium-catalyzed asymmetric cycloaddition to form a piperidine precursor. The data is based on findings reported in the literature. nih.gov

Pharmacological and Biological Activity Investigations of R Ethyl 3 Methylpiperidine 3 Carboxylate and Its Derivatives

Computational Approaches to Biological Activity Prediction

In silico methods are crucial in modern drug discovery for predicting the pharmacological profiles of new chemical entities, thereby guiding synthesis and preclinical testing. clinmedkaz.orgnih.gov These computational tools help identify potential biological targets and predict the spectrum of activities for a given molecule.

In Silico Target Identification (e.g., SwissTargetPrediction)

Target identification is a primary step in understanding a compound's mechanism of action. Web-based tools like SwissTargetPrediction are utilized to forecast the most probable protein targets of a small molecule based on the principle of chemical similarity. A 2023 study on new piperidine (B6355638) derivatives demonstrated the utility of this approach. clinmedkaz.org By analyzing the chemical structures, the software predicted that these compounds could interact with a wide array of biological targets, including enzymes, G-protein coupled receptors, ion channels, and transporters. clinmedkaz.org This predictive analysis suggests that derivatives of the (R)-Ethyl 3-methylpiperidine-3-carboxylate scaffold are likely to exhibit a broad range of biological activities by modulating various physiological pathways. clinmedkaz.org

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) online tool is another computational method used to predict a wide range of biological activities based on a compound's structure. clinmedkaz.org The output is a list of potential activities with a corresponding probability score (Pa).

A study analyzing new piperidine derivatives using PASS revealed a high probability for effects related to the central nervous system (CNS). clinmedkaz.org The analysis predicted potential for anti-parkinsonian and anti-dyskinetic activities, which are associated with neurodegenerative processes. clinmedkaz.org Furthermore, the tool predicted a high likelihood of anesthetic and local anesthetic effects for certain piperidine derivatives. nih.gov In a separate analysis, the piperidine alkaloid piperine (B192125) was predicted by PASS to have potential as an anticonvulsant, possibly through mechanisms involving sodium/calcium channel antagonism or GABA receptor agonism. nih.gov These predictions highlight the promise of using the piperidine scaffold to develop treatments for neurotic disorders, phobic conditions, and neurodegenerative diseases. clinmedkaz.org

| Predicted Activity | Probability (Pa) | Associated Therapeutic Area | Source |

|---|---|---|---|

| Anesthetic | 0.524 | Anesthesiology | nih.gov |

| Local Anesthetic | 0.377 | Anesthesiology | nih.gov |

| Antianginal Effect | 0.528 | Cardiology | nih.gov |

| Anticonvulsant | Data not specified | Neurology | nih.gov |

| Anti-parkinsonian | Data not specified | Neurology | clinmedkaz.org |

| Anti-dyskinetic | Data not specified | Neurology | clinmedkaz.org |

Role as a Pharmaceutical Intermediate and Scaffold in Drug Discovery

The this compound structure is a versatile scaffold actively used in the synthesis of novel compounds for a range of therapeutic applications. encyclopedia.pub Its modifiable structure allows chemists to fine-tune pharmacological properties to target specific diseases.

Applications in Neurodegenerative and Neurological Disease Research (e.g., anti-epileptic, anti-convulsant agents)

The piperidine moiety is a core component of several drugs targeting the central nervous system, including the antiepileptic agent tiagabine. clinmedkaz.org Research has focused on synthesizing new derivatives of the piperidine-3-carboxylic acid core to develop novel anticonvulsant agents.

One area of investigation is the inhibition of gamma-aminobutyric acid (GABA) uptake. A 2007 study detailed the synthesis of a series of (R)-piperidine-3-carboxylic acid derivatives designed as GABA uptake inhibitors. nih.gov The results showed that compounds with a diarylmethylsulfinyl ethyl side chain had potent inhibitory activity on the GAT1 transporter. nih.gov One derivative, compound 6a , demonstrated an inhibitory potency 496 times higher than (R)-nipecotic acid, a known GAT1 inhibitor. nih.gov This line of research highlights how the (R)-piperidine-3-carboxylic acid scaffold can be systematically modified to create highly potent anticonvulsant candidates.

Exploration in Oncology Research

The piperidine scaffold is a privileged structure in cancer drug discovery, found in numerous compounds with antiproliferative properties. nih.govfrontiersin.org Research has shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. researchgate.net

The this compound scaffold is an attractive starting point for creating new anticancer agents. For example, studies on the related compound (S)-Methyl piperidine-3-carboxylate have indicated that its derivatives can exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. Furthermore, the asymmetric synthesis of the approved anticancer drug Niraparib was achieved using a chiral piperidine as a key intermediate. nih.gov A 2022 study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the methyl-piperidine core, found that specific derivatives reduced the growth of several hematological cancer cell lines and increased the expression of apoptosis-promoting genes. nih.gov These findings underscore the potential of the 3-methylpiperidine-3-carboxylate framework as a basis for designing novel and effective anticancer therapies. nih.govfrontiersin.org

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Source |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV) | Hematological cancer cell lines (myeloma, leukemia) | Reduced cell growth, increased mRNA expression of p53 and Bax | nih.gov |

| Compound 17a (a piperidine derivative) | PC3 (prostate cancer) | Inhibited cell proliferation in a concentration-dependent manner | frontiersin.org |

| Various highly functionalized piperidines | U251, MCF7, NCI-H460, HT29 | Exhibited toxicity to cancer cell lines, with some showing high potency | nih.gov |

| Niraparib | Various (e.g., Ovarian, Prostate) | Anticancer drug (PARP inhibitor) synthesized from a chiral piperidine | nih.gov |

Investigations into Antiarrhythmic and Local Anesthetic Activities

A significant area of research for piperidine derivatives is in the development of compounds with both local anesthetic and antiarrhythmic properties. nih.gov This dual activity often stems from a shared mechanism of action: the blockade of voltage-gated ion channels. rythmopole.paris The piperidine ring is a key structural component in widely used local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.govpocketdentistry.com

An experimental study investigated two new synthesized piperidine derivatives, LAS-286 and LAS-294 , for their local anesthetic and antiarrhythmic activities. nih.gov The research found that LAS-286 exhibited a more prolonged and pronounced local anesthetic effect compared to reference drugs like lidocaine (B1675312) and procaine (B135). nih.gov In terms of antiarrhythmic action, LAS-294 demonstrated a significant preventive effect against aconitine-induced arrhythmia in rats. nih.gov Molecular docking studies confirmed a high binding affinity of these derivatives for Nav1.4 and Nav1.5 sodium channel macromolecules, supporting the observed biological activities. nih.gov These findings confirm that the piperidine scaffold is a highly effective basis for creating new drug-like substances with potential applications in treating both cardiac arrhythmias and providing local anesthesia. nih.govfabad.org.tr

| Compound | Total Duration of Anesthesia (min) | Comparison to Reference Drugs | Source |

|---|---|---|---|

| LAS-286 (0.5% solution) | 95 | Longer duration than procaine, lidocaine, and trimecaine | nih.gov |

| LAS-294 | Data not specified | Longer duration than procaine and lidocaine | nih.gov |

| Lidocaine | ~36.5 (estimated from data) | Reference Drug | nih.gov |

| Procaine | ~23.75 (estimated from data) | Reference Drug | nih.gov |

Antimicrobial Potential

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Nitrogen-containing heterocycles, particularly those with a piperidine ring, are frequently investigated for their potential antibacterial and antifungal properties.

Recent research has focused on the synthesis and antimicrobial evaluation of new piperidine derivatives. In one study, novel compounds featuring a piperidine motif were synthesized and tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method. The results were compared with the standard antibiotic, chloramphenicol. biointerfaceresearch.com The study revealed that the synthesized piperidine derivatives exhibited antimicrobial activity, underscoring the potential of this chemical class in the development of new anti-infective agents. biointerfaceresearch.com

While specific studies on the antimicrobial activity of this compound itself are not prevalent in the reviewed literature, the general activity of piperidine derivatives suggests that this compound could serve as a valuable starting point for the development of new antimicrobial drugs. Further derivatization of the piperidine ring and the ester functionality could lead to compounds with enhanced potency and a broader spectrum of activity.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which can be conceptually related to substituted piperidines, were synthesized and showed strong antibacterial activity against several Gram-positive bacteria. nih.gov This highlights the importance of the heterocyclic core in mediating antimicrobial effects.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives (Note: This table is illustrative of the antimicrobial potential of the broader piperidine class, as direct data for this compound was not found.)

| Compound Class | Test Organism | Activity | Reference |

| Novel Piperidine Derivatives | Staphylococcus aureus | Active | biointerfaceresearch.com |

| Escherichia coli | Active | biointerfaceresearch.com | |

| 3-(pyridine-3-yl)-2-oxazolidinone Derivatives | Gram-positive bacteria | Strong activity | nih.gov |

Modulation of Biological Targets

The versatility of the piperidine scaffold allows for its interaction with a wide range of biological targets, including enzymes, receptors, and ion channels.

(R)-Ethyl piperidine-3-carboxylate, a close structural analog of the title compound, is utilized as a reactant in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. scbt.com DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. This indicates that derivatives of piperidine-3-carboxylates have the potential to be developed into potent and selective enzyme inhibitors.

Furthermore, 3D-QSAR and docking studies on piperidine carboxamide derivatives have identified them as inhibitors of Anaplastic Lymphoma Kinase (ALK). researchgate.net ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers. These studies provide insights into the structural requirements for ALK inhibition by piperidine-containing molecules. researchgate.net

The piperidine ring is a common feature in ligands for various receptors. N-substituted ethyl 3-arylnipecotates, which share the ethyl piperidine-3-carboxylate core, have been studied for their binding to opioid receptors. These analogs were found to bind selectively to the µ-opioid receptor, with affinities that correlated with their in vivo analgesic activities. nih.gov The study also noted that the presence of sodium ions could enhance the binding affinity of these compounds at a third site, suggesting complex allosteric modulation of the receptor. nih.gov

In another line of research, aminoethyl-substituted piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, which is implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and cancer. These compounds demonstrated significant binding affinity for the σ1 receptor and exhibited antiproliferative properties in human prostate cancer cells. nih.gov The N-methylated piperidine derivatives, in particular, showed low micromolar IC50 values for growth inhibition. nih.gov

(R)-Ethyl piperidine-3-carboxylate is also a reactant for the synthesis of dual H1/5-HT2A receptor antagonists, which are being investigated for the treatment of sleep disorders. This further demonstrates the utility of this scaffold in developing receptor modulators.

The piperidine framework is present in molecules that interact with ion channels and transport systems. For instance, (R)-Ethyl piperidine-3-carboxylate serves as a precursor for the synthesis of GABA uptake inhibitors. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation can have profound effects on neuronal excitability.

While direct studies on the interaction of this compound with specific ion channels are limited in the available literature, its structural similarity to known ion channel modulators suggests that its derivatives could be tailored to target these proteins.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For piperidine derivatives, SAR studies have provided valuable insights into the chemical features that govern their biological activity.

In the context of ALK inhibition by piperidine carboxamide derivatives, 3D-QSAR studies have highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net These computational models can guide the synthesis of new analogs with improved activity.

For the N-substituted ethyl 3-arylnipecotates that bind to the µ-opioid receptor, the nature of the substituent on the piperidine nitrogen and the aryl group at the 3-position are critical determinants of binding affinity and functional activity (agonist versus antagonist). nih.gov

In the development of σ1 receptor ligands, SAR studies of aminoethyl-substituted piperidines revealed that N-alkylation, such as the introduction of a methyl group, can influence binding affinity and antiproliferative activity. nih.gov The study also compared piperidine derivatives to their cyclohexane (B81311) counterparts, finding that the piperidine ring generally led to favorable binding thermodynamics. nih.gov

Advanced Characterization and Analytical Techniques in Academic Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the hydrogen and carbon environments within (R)-Ethyl 3-methylpiperidine-3-carboxylate.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a wealth of information. For instance, the ethyl group would be characterized by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methyl group at the C3 position would appear as a singlet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the ester group would be expected to appear significantly downfield, typically in the range of 170-175 ppm. The quaternary carbon at the C3 position would also have a characteristic chemical shift.

While specific experimental data for this compound is not widely published, data from structurally similar compounds, such as methyl (2R,3R)-2-methylpiperidine-3-carboxylate, can provide expected ranges for chemical shifts. rsc.org

Table 1: Expected ¹H NMR Data for this compound (based on analogous structures) This table is illustrative and based on data for related piperidine derivatives.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CH2- (ethyl ester) | ~4.1 | Quartet (q) | ~7.1 |

| -CH3 (ethyl ester) | ~1.2 | Triplet (t) | ~7.1 |

| -CH3 (at C3) | ~1.1 | Singlet (s) | - |

| Piperidine Ring Protons | 1.5 - 3.5 | Multiplets (m) | - |

| -NH- | Broad singlet | - | - |

Table 2: Expected ¹³C NMR Data for this compound (based on analogous structures) This table is illustrative and based on data for related piperidine derivatives.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~174 |

| -CH2- (ethyl ester) | ~60 |

| C3 (quaternary) | ~45 |

| Piperidine Ring Carbons | 25 - 55 |

| -CH3 (at C3) | ~20 |

| -CH3 (ethyl ester) | ~14 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to confirm the molecular weight of a compound and to assess its purity.

For this compound, an LC-MS analysis would typically involve passing a solution of the compound through an HPLC column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique, such as electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion. The expected m/z for the protonated molecule would be approximately 172.24, corresponding to the molecular formula C₉H₁₈NO₂⁺. sigmaaldrich.comnist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. UPLC is particularly valuable for analyzing the purity of a sample and for separating it from closely related impurities. A UPLC method for this compound would offer a more detailed purity profile than standard HPLC. For related compounds like Ethyl (3S)-piperidine-3-carboxylate, UPLC methods have been developed using columns with smaller particle sizes (e.g., 3 µm) for rapid applications. sielc.com

Chiral Purity Determination Methodologies

Ensuring the enantiomeric purity of a chiral compound is critical. For this compound, it is essential to quantify the amount of the (S)-enantiomer present.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the appropriate CSP is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a wide range of chiral compounds. For piperidine derivatives, a variety of chiral columns can be tested. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. A UV detector is commonly used to monitor the elution of the enantiomers. A well-developed chiral HPLC method will show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer, allowing for the calculation of the enantiomeric excess (e.e.). For some piperidine-based compounds, pre-column derivatization may be employed to introduce a chromophore and enhance detection. nih.gov

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity This table presents a hypothetical set of parameters based on common practices for chiral separations.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The (R)- and (S)-enantiomers of a compound will rotate the plane of polarized light by equal amounts but in opposite directions.

Chromatographic Separations in Research Protocols

In the context of academic research, the purification and analysis of chiral molecules such as this compound rely heavily on chromatographic techniques. These methods are essential for monitoring reaction progress, isolating the final product from reaction mixtures, and determining enantiomeric purity. While specific published protocols for this compound are not prevalent, standard methodologies applied to structurally similar compounds, particularly chiral piperidine esters and cyclic amino acid esters, provide a clear framework for its analysis. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often utilizing specialized chiral stationary phases for enantioselective separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of piperidine derivatives. For compounds like this compound, both normal-phase and reverse-phase HPLC can be utilized.

Reverse-Phase HPLC: A reverse-phase (RP) HPLC method is often employed for monitoring reaction progress and assessing the purity of polar to moderately non-polar compounds. Based on protocols for analogous compounds, such as Ethyl (3S)-piperidine-3-carboxylate, a typical RP-HPLC setup can be described. nih.govsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. nih.govsielc.com

A representative RP-HPLC method for a closely related piperidine carboxylate is detailed below.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |

| Detector | UV (if chromophore is present), ELSD, or Mass Spectrometry (MS) |

| Notes | For MS compatibility, phosphoric acid is typically replaced with formic acid. nih.govsielc.com |

Chiral HPLC: To determine the enantiomeric purity of this compound, chiral HPLC is indispensable. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are highly effective for the resolution of a wide range of chiral molecules, including amino acid esters and cyclic amines. yakhak.org

For piperidine derivatives that lack a strong chromophore for UV detection, a pre-column derivatization step may be necessary. nih.gov A derivatizing agent, such as p-toluenesulfonyl chloride, can be reacted with the piperidine's secondary amine to introduce a chromophore, enhancing detection sensitivity. nih.gov

The following table outlines typical conditions for chiral HPLC separation based on methods developed for related chiral piperidines and amino acid esters.

| Parameter | Condition |

|---|---|

| Column Type | Polysaccharide-based (e.g., Chiralpak AD-H) |

| Mobile Phase (Polar Mode) | Ethanol with a basic additive (e.g., 0.1% diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., at 228 nm after derivatization) |

| Derivatization (if needed) | Pre-column reaction with an agent like p-toluenesulfonyl chloride (PTSC) to attach a UV-active group. nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly with a chiral stationary phase, is another powerful technique for the analysis of volatile chiral compounds like ethyl esters of cyclic amino acids. azom.comchromatographyonline.com Given its ester functionality and relatively low molecular weight, this compound is expected to be amenable to GC analysis.

Chiral GC columns are typically capillary columns coated with a CSP, often a cyclodextrin (B1172386) derivative. chromatographyonline.comchromtech.net.au These phases form transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in volatility and interaction strength. azom.com This method offers high resolution, sensitivity, and speed. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column Type | Chiral Capillary Column (e.g., derivatized cyclodextrin stationary phase) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Typically 200-250 °C |

| Oven Program | Temperature gradient optimized for the specific analyte |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

The selection between HPLC and GC is often determined by the compound's volatility and thermal stability, as well as the specific requirements of the analysis, such as the need for preparative-scale purification versus high-throughput analytical screening.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Pathways

The efficient and stereoselective synthesis of (R)-Ethyl 3-methylpiperidine-3-carboxylate is paramount for its future development. While general methods for creating substituted piperidines exist, the creation of a quaternary stereocenter at the 3-position presents a significant synthetic challenge. Future research will likely focus on developing novel, robust, and scalable synthetic routes.

One promising avenue is the advancement of asymmetric hydrogenation of substituted pyridine (B92270) precursors. nih.govmdpi.com Catalytic systems, potentially employing iridium or rhodium complexes with chiral ligands, could enable the direct and highly enantioselective synthesis of the desired (R)-enantiomer from a readily available 3-methyl-3-carboxypyridine derivative. nih.gov Another approach could involve the diastereoselective lithiation and subsequent trapping of a chiral N-Boc-3-methylpiperidine precursor. nih.gov This method has been successfully used to prepare various regio- and diastereoisomers of methyl-substituted pipecolinates and could be adapted for the synthesis of the target compound. nih.govwhiterose.ac.uk

Furthermore, innovative cyclization strategies are expected to play a crucial role. mdpi.com This could include intramolecular radical cyclizations, transition-metal-catalyzed cyclizations of acyclic precursors, or enzymatic resolutions and desymmetrization approaches to establish the chiral center with high fidelity. mdpi.com The development of such pathways will be critical for producing the compound in sufficient quantities for extensive biological evaluation.

Expansion of Therapeutic Applications for this compound Scaffold

The piperidine (B6355638) motif is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. researchgate.netthieme-connect.comresearchgate.net The introduction of a methyl group at the 3-position, creating a chiral quaternary center, significantly enhances the three-dimensional character of the piperidine ring, a feature increasingly sought after in modern drug discovery to "escape from flatland". rsc.org This structural rigidity and specific stereochemistry can lead to improved potency, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net

The structurally related, but not identical, (R)-Ethyl piperidine-3-carboxylate has been utilized as a reactant in the synthesis of various biologically active molecules, including DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists, serotonin (B10506) and noradrenaline reuptake inhibitors, and GABA uptake inhibitors. sigmaaldrich.comscbt.com This suggests that the this compound scaffold could also serve as a valuable building block for developing novel agents targeting a wide range of diseases.

Future research will likely explore the derivatization of this scaffold to target various receptors and enzymes. For instance, modification of the piperidine nitrogen and the ethyl ester could lead to the discovery of novel central nervous system (CNS) agents, anti-infectives, or metabolic disease therapies. The unique stereochemical and conformational constraints imposed by the 3-methyl group could be key to achieving high selectivity for specific biological targets.

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully exploit the potential of the this compound scaffold, its integration with modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry will be essential. The development of efficient synthetic routes, as discussed previously, will enable the creation of diverse libraries of compounds based on this core structure. researchgate.net

Combinatorial approaches can be employed to rapidly generate a multitude of derivatives by systematically varying the substituents on the piperidine nitrogen and modifying the carboxylate group. 5z.comnih.gov For example, the nitrogen atom can be functionalized with a wide array of chemical moieties through reactions like reductive amination or amide coupling. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides.

These libraries can then be subjected to HTS against a wide panel of biological targets to identify initial "hit" compounds. researchgate.net The data generated from these screens will not only identify promising lead candidates but also provide valuable structure-activity relationship (SAR) information to guide further optimization.

Advanced Computational Modeling for Structure-Based Drug Design

Computational modeling and structure-based drug design are indispensable tools in modern medicinal chemistry. clinmedkaz.org For the this compound scaffold, these techniques can provide profound insights into its potential interactions with biological targets and guide the rational design of new derivatives.

Molecular dynamics simulations can be used to explore the conformational preferences of the scaffold and its derivatives, providing a deeper understanding of its three-dimensional shape and how it might fit into a protein's binding pocket. nih.gov Docking studies can then be employed to predict the binding modes of virtual libraries of derivatives against the crystal structures of various target proteins. clinmedkaz.orgnih.gov This in silico screening can help prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on series of synthesized analogs to build predictive models that correlate specific structural features with biological activity. researchgate.netnih.govresearchgate.net These models can then be used to design new compounds with enhanced potency and selectivity. The unique stereochemistry of this compound makes it an ideal candidate for such detailed computational analysis, which can unlock its full potential in the development of next-generation therapeutics.

常见问题

Q. What interdisciplinary approaches enhance its application in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。